molecular formula C19H15ClN2O4 B2742037 ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate CAS No. 330157-59-0

ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2742037
CAS No.: 330157-59-0
M. Wt: 370.79
InChI Key: HMMDFCCMDCTTME-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound featuring a chromene core fused with a benzoate ester. Its structure includes:

  • Chromene moiety: A bicyclic system with a 6-chloro substituent and a 3-carbamoyl group.
  • Imine linkage: A (2Z)-configured imine group bridging the chromene and the benzoate.
  • Ethyl benzoate: A para-substituted benzoic acid ethyl ester.

The chloro substituent enhances lipophilicity, which may affect bioavailability or membrane permeability.

Properties

IUPAC Name

ethyl 4-[(3-carbamoyl-6-chlorochromen-2-ylidene)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-25-19(24)11-3-6-14(7-4-11)22-18-15(17(21)23)10-12-9-13(20)5-8-16(12)26-18/h3-10H,2H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMDFCCMDCTTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenylidene Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromenylidene core.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with a suitable carbamoylating agent, such as carbamoyl chloride, under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous-flow synthesis techniques can be employed to streamline the process and improve efficiency. These methods often involve the use of automated reactors and precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene-Based Analogues

Compounds with chromene or coumarin backbones often exhibit diverse biological activities. Key analogues include:

Compound 3 (from ):
  • Structure: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide.
  • Key features: Two chlorine atoms (2-chlorobenzylidene and 2-chlorophenyl groups). Benzamide and cyano substituents.
  • Comparison :
    • The absence of a carbamoyl group reduces hydrogen-bonding capacity compared to the target compound.
    • Additional chlorine atoms may increase lipophilicity but reduce solubility in polar solvents .
Compound 4 (from ):
  • Structure: 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one.
  • Key features: Pyrimidinone-fused chromene system. Multiple aromatic and chlorine substituents.
  • Lacks the ester group, reducing hydrolytic instability compared to the target compound .

Ethyl Benzoate Derivatives

Ethyl benzoate derivatives with heterocyclic substituents are explored for pharmacological applications. Notable examples from include:

Compound ID Substituent on Phenethyl Group Functional Groups Key Properties
I-6230 4-(pyridazin-3-yl) Pyridazine, amino linkage High polarity due to pyridazine; potential for kinase inhibition.
I-6232 4-(6-methylpyridazin-3-yl) Methylpyridazine, amino linkage Enhanced lipophilicity from methyl group.
I-6273 4-(methylisoxazol-5-yl) Isoxazole, amino linkage Electron-deficient isoxazole may alter receptor binding.
I-6373 4-(3-methylisoxazol-5-yl) phenethylthio Thioether, methylisoxazole Thioether improves metabolic stability.
I-6473 4-(3-methylisoxazol-5-yl) phenethoxy Ether, methylisoxazole Ether linkage increases hydrolytic stability.

Comparison with Target Compound :

  • Hydrogen bonding: The target compound’s carbamoyl and ester groups offer superior hydrogen-bonding capacity compared to I-6230–I-6473, which rely on amino or thioether linkages.
  • Bioactivity : While the I-series compounds may target enzymes or receptors via heterocyclic motifs, the target compound’s chloro and carbamoyl groups suggest a unique mechanism, possibly as a DNA intercalator or protease inhibitor .

Solubility and Crystallization

  • Target compound: The carbamoyl group facilitates hydrogen bonding, improving solubility in polar solvents like DMSO or methanol. However, the chloro substituent counteracts this by increasing hydrophobicity.
  • Chromene analogues : Compound 3 and 4 exhibit lower solubility due to multiple chlorine atoms and rigid fused rings .
  • Ethyl benzoate derivatives : I-6230’s pyridazine group enhances water solubility, whereas I-6473’s ether linkage improves stability in aqueous media .

Hydrogen Bonding and Crystal Packing

The target compound’s carbamoyl and ester groups can form N–H···O and O–H···O bonds, likely leading to layered or helical crystal packing (as inferred from Etter’s rules in ). In contrast, I-series compounds with fewer hydrogen-bond donors may adopt less ordered crystalline structures .

Biological Activity

Ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate, commonly referred to as ECA, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H22ClN2O4
  • Molecular Weight : 426.5 g/mol
  • CAS Number : 1327171-41-4

The compound features a chromenylidene core with a carbamoyl group and a benzoate ester, which contribute to its biological activities.

ECA's biological effects are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : ECA can interact with cellular receptors, influencing signaling pathways.
  • Gene Expression Alteration : It may affect the transcription of genes associated with inflammation and cancer progression.

Antimicrobial Activity

ECA has shown significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as fungi.

Pathogen TypeExample PathogensActivity Level
Gram-positive BacteriaStaphylococcus aureusHigh
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaModerate
FungiCandida albicansModerate

Research indicates that ECA exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

ECA's anti-inflammatory properties have been investigated in various in vitro and in vivo models. The compound has been shown to reduce the levels of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Key Findings :

  • Reduction in TNF-alpha and IL-6 levels in macrophage cultures.
  • Decrease in edema in animal models of inflammation.

These findings suggest that ECA could be beneficial in treating inflammatory diseases.

Anticancer Activity

ECA has also been evaluated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways.

Cancer TypeCell Line TestedIC50 Value (µM)
Breast CancerMCF-715
Colon CancerHCT11612
Lung CancerA54918

These results highlight ECA's potential as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of ECA demonstrated significant inhibition zones against tested pathogens, suggesting its potential as a new antimicrobial agent.
  • Anti-inflammatory Model :
    In an animal model of arthritis, administration of ECA resulted in reduced joint swelling and pain, indicating its therapeutic potential for inflammatory conditions.
  • Cancer Cell Line Study :
    In vitro studies on various cancer cell lines revealed that ECA significantly reduces cell viability and induces apoptosis, supporting its role as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves coupling 6-chloro-3-carbamoylcoumarin derivatives with ethyl 4-aminobenzoate under reflux in aprotic solvents (e.g., dichloromethane or acetonitrile). Stereochemical control is achieved by optimizing reaction time, temperature (60–80°C), and catalytic acid/base conditions. For example, the use of triethylamine as a base minimizes side reactions, while Z/E isomerism is monitored via HPLC with chiral columns . Purification often employs column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish its structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical. Key markers include:

  • A singlet at δ 8.2–8.5 ppm (¹H NMR) for the coumarin aromatic proton adjacent to the carbamoyl group.
  • A triplet at δ 4.3–4.5 ppm (¹H NMR) for the ethyl ester’s methylene group.
  • Carbonyl signals at δ 165–170 ppm (¹³C NMR) for the carbamoyl and ester functionalities.
    IR spectroscopy confirms carbamoyl (N–H stretch at ~3350 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .

Q. What in vitro bioactivity screening methods are recommended for initial pharmacological evaluation?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination via dose-response curves.
  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can experimental design address reproducibility challenges in synthesizing this compound’s Z-isomer?

  • Methodological Answer : Use a split-plot factorial design to isolate variables affecting isomerism:

  • Main factors : Solvent polarity, temperature, and catalyst type.
  • Subplots : Reaction time (30–120 min) and stirring rate (300–600 rpm).
  • Analysis : Quantify Z/E ratios via HPLC-UV and validate with NOESY NMR to confirm spatial proximity of functional groups .

Q. What strategies resolve contradictions in spectral data when characterizing degradation products?

  • Methodological Answer : Combine multi-spectral analysis:

  • LC-MS/MS : Identify molecular ions and fragmentation patterns of hydrolyzed products (e.g., cleavage of the ester group at m/z 121).
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline degradation intermediates.
  • DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to cross-validate experimental data .

Q. How do environmental factors influence the compound’s stability in long-term ecological studies?

  • Methodological Answer : Design accelerated stability tests under varied conditions:

  • Photodegradation : Expose to UV light (λ = 254 nm) and quantify degradation via HPLC.
  • Hydrolysis : Test pH-dependent stability (pH 3–9) at 40°C for 30 days.
  • Soil microbiota : Use OECD 307 guidelines to assess biodegradation in soil microcosms .

Q. What mechanistic insights can be gained from studying the compound’s interaction with serum albumin?

  • Methodological Answer : Employ fluorescence quenching and molecular docking:

  • Fluorescence quenching : Measure Stern-Volmer constants to determine binding affinity (e.g., Kₐ ~10⁴ M⁻¹).
  • Docking simulations : Use AutoDock Vina to identify binding pockets (e.g., Sudlow’s site I) and hydrogen-bonding interactions with albumin residues (e.g., Lys199, Trp214) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.